2-Tert-butyl-1,6-naphthyridin-5-amine

Description

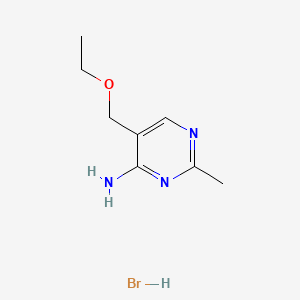

2-Tert-butyl-1,6-naphthyridin-5-amine is a nitrogen-containing heterocyclic compound with the following chemical formula: C₁₂H₁₅N₃ . It belongs to the class of 1,6-naphthyridines, which have garnered significant interest due to their diverse biological applications. These applications span fields such as medicinal chemistry, diagnostics, agriculture, and industrial processes .

Synthesis Analysis

Several synthetic strategies have been explored to obtain 1,6-naphthyridines. For instance, Bahadur et al. reported a facile and one-pot domino sequential reaction to construct dibenzo-fused 1,6-naphthyridines using palladium as a catalyst. The synthesis involved the condensation of aldehydes with various amines, followed by reduction to yield the required precursor .

Another synthetic route involves chloronitropyridine reacting with tributyl (1-ethoxyvinyl)tin, leading to the formation of the 1,5-naphthyridine ring .

Molecular Structure Analysis

The molecular structure of 2-Tert-butyl-1,6-naphthyridin-5-amine consists of a fused-ring system resulting from the fusion of two pyridine rings through adjacent carbon atoms. Notably, it can be considered the naphthalene analog of pyridine, with one nitrogen atom in each ring .

Physical And Chemical Properties Analysis

properties

IUPAC Name |

2-tert-butyl-1,6-naphthyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-12(2,3)10-5-4-8-9(15-10)6-7-14-11(8)13/h4-7H,1-3H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDJMDDTINTVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(C=C1)C(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)-1,6-naphthyridin-5-amine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)

![6-Cyclopropyl-10-fluorobenzo[k]phenanthridine](/img/structure/B565755.png)

![[(2R,3R,4S,5S,6R)-3,4,5-Tribenzoyloxy-6-phenylsulfanyloxan-2-yl]methyl benzoate](/img/structure/B565758.png)